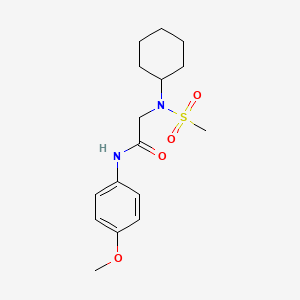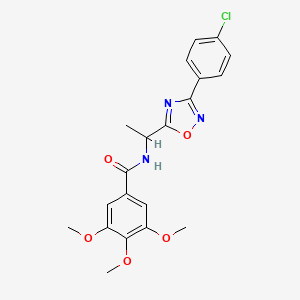
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3,4,5-trimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3,4,5-trimethoxybenzamide, commonly known as COTB, is a chemical compound that has attracted significant interest in the field of scientific research. This compound has been found to possess a range of biochemical and physiological effects that make it a promising candidate for use in various research applications. In Additionally, we will list several future directions for research on this compound.
作用机制
The mechanism of action of COTB is not yet fully understood. However, it is believed that COTB exerts its effects by modulating various signaling pathways within cells. For example, COTB has been found to inhibit the activity of the NF-κB pathway, which is a key regulator of inflammation. Additionally, COTB has been found to inhibit the activity of the PI3K/Akt pathway, which is a key regulator of cell survival and proliferation.
Biochemical and Physiological Effects:
COTB has been found to have a range of biochemical and physiological effects. For example, COTB has been found to inhibit the production of various inflammatory cytokines, such as TNF-α and IL-6. Additionally, COTB has been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for preventing the growth and spread of cancer.
实验室实验的优点和局限性
One of the main advantages of using COTB in lab experiments is its specificity. COTB has been found to have a high degree of specificity for its target pathways, which makes it a useful tool for studying these pathways in detail. Additionally, COTB has been found to have relatively low toxicity, which makes it a relatively safe compound to work with. However, one limitation of using COTB in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for research on COTB. One area of research that is particularly promising is the development of COTB-based therapies for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of COTB and to identify any potential side effects or toxicity issues associated with its use. Finally, there is a need for further research to optimize the synthesis and formulation of COTB to make it more accessible for use in various research applications.
合成方法
The synthesis of COTB involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(2-aminoethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxamide to form COTB. The yield of this reaction is typically around 70-80%.
科学研究应用
COTB has been found to have a range of scientific research applications. One of the most promising of these is its potential as a therapeutic agent for the treatment of various diseases. For example, COTB has been found to have anti-inflammatory effects, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, COTB has been found to have anticancer effects, which makes it a potential candidate for the treatment of various types of cancer.
属性
IUPAC Name |
N-[1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O5/c1-11(20-23-18(24-29-20)12-5-7-14(21)8-6-12)22-19(25)13-9-15(26-2)17(28-4)16(10-13)27-3/h5-11H,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOYPQIWAZBLGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=C(C=C2)Cl)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

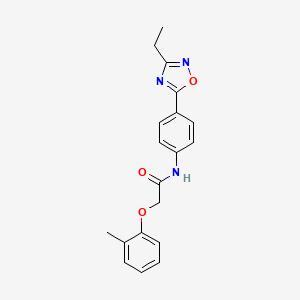






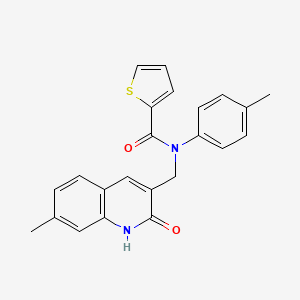

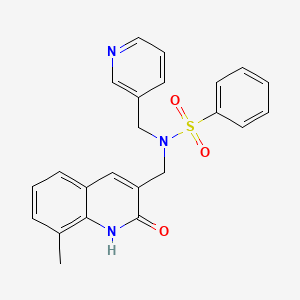
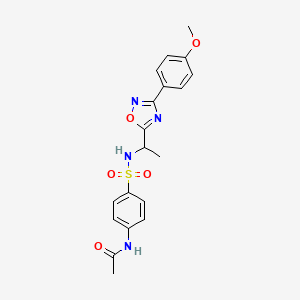
![N-(2-methoxy-5-{[(pyridin-2-yl)methyl]sulfamoyl}phenyl)benzamide](/img/structure/B7693169.png)
